molecular formula C7H9NO B6243496 rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis CAS No. 77131-40-9

rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis

Cat. No. B6243496
CAS RN: 77131-40-9
M. Wt: 123.2
InChI Key:
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Description

The compound “rac-(1R,6S)-8-oxa-3-azabicyclo[4.2.0]octane” has a CAS Number of 2044705-89-5 . It is a liquid at room temperature and has a molecular weight of 113.16 . Another related compound is “rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride” with a CAS Number of 2307778-78-3 . This compound is a powder at room temperature and has a molecular weight of 147.65 .


Molecular Structure Analysis

The InChI code for “rac-(1R,6S)-8-oxa-3-azabicyclo[4.2.0]octane” is 1S/C6H11NO/c1-2-7-3-6-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1 . For “rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride”, the InChI code is 1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 .


Physical And Chemical Properties Analysis

“rac-(1R,6S)-8-oxa-3-azabicyclo[4.2.0]octane” is a liquid at room temperature . “rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride” is a powder at room temperature .

Safety and Hazards

The safety information for “rac-(1R,6S)-8-oxa-3-azabicyclo[4.2.0]octane” includes hazard statements H227, H302, H315, H318, H335 . For “rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride”, the hazard statements are H315, H319, H335 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis involves the formation of the bicyclic ring system through a Diels-Alder reaction followed by a series of functional group transformations to introduce the ketone and cis stereochemistry.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methylamine", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction to form the bicyclic intermediate.", "Step 2: The resulting adduct is treated with methylamine and sodium borohydride to reduce the carbonyl group and introduce the amine functionality.", "Step 3: The amine is protected as an acetamide using acetic anhydride and pyridine.", "Step 4: The acetamide is hydrolyzed using hydrochloric acid to regenerate the amine functionality.", "Step 5: The amine is then selectively oxidized to the ketone using sodium chlorite and acetic acid.", "Step 6: The ketone is reduced to the alcohol using sodium borohydride.", "Step 7: The alcohol is dehydrated using sulfuric acid to form the final product, rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis." ] }

CAS RN

77131-40-9

Product Name

rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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